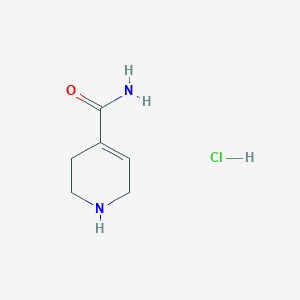
4-Carbamoyl-1,2,3,6-tetrahydropyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,6-Tetrahydropyridine-4-carboxamide hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse biological activities and are often used in various fields of scientific research. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,6-Tetrahydropyridine-4-carboxamide hydrochloride can be synthesized through a multi-component reaction involving aromatic aldehyde, ethyl cyanoacetate, acetoacetanilide, and ammonium acetate in ethanol under microwave irradiation conditions . This method is advantageous due to its simplicity, short reaction times, and high yields.
Industrial Production Methods
Industrial production of 1,2,3,6-tetrahydropyridine-4-carboxamide hydrochloride typically involves similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is preferred due to its efficiency and reduced energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,6-Tetrahydropyridine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,2,3,6-Tetrahydropyridine-4-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 1,2,3,6-tetrahydropyridine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and modulate protein interactions, leading to various biological effects. The compound’s ability to cross the blood-brain barrier makes it particularly useful in neurological research .
Vergleich Mit ähnlichen Verbindungen
1,2,3,6-Tetrahydropyridine-4-carboxamide hydrochloride can be compared with other similar compounds such as:
1,2,3,4-Tetrahydropyridine: This compound has a similar structure but different biological activities.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
4-Phenyl-1,2,3,6-tetrahydropyridine: Used in studies related to oxidative stress and neurodegenerative diseases.
Eigenschaften
Molekularformel |
C6H11ClN2O |
|---|---|
Molekulargewicht |
162.62 g/mol |
IUPAC-Name |
1,2,3,6-tetrahydropyridine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c7-6(9)5-1-3-8-4-2-5;/h1,8H,2-4H2,(H2,7,9);1H |
InChI-Schlüssel |
FFRKSBLPSJYACR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC=C1C(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















